

Application Note: High-Fidelity Coupling of Z-Dap(Alloc)-OH.DCHA

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Compound of Interest

Compound Name: Z-Dap(Alloc).DCHA

CAS No.: 1423017-99-5

Cat. No.: B6342629

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Abstract

This guide details the protocol for the preparation and coupling of

-Benzyloxycarbonyl-

-Allyloxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylamine salt (Z-Dap(Alloc)-OH.DCHA). While the DCHA salt form provides superior shelf-stability and crystallinity for this sensitive non-proteinogenic amino acid, the dicyclohexylamine counterion is a secondary amine that competes as a nucleophile during carboxyl activation. Consequently, desalting (conversion to free acid) is a mandatory precursor step to ensure high yield and purity in downstream peptide bond formation.

Introduction & Mechanistic Rationale

Z-Dap(Alloc)-OH is a critical building block for synthesizing branched peptides, antibody-drug conjugates (ADCs), and peptidomimetics. The orthogonal protection scheme (Z group acid/catalytic removal; Alloc group Pd(0) removal) allows for precise side-chain functionalization.

However, commercial vendors supply this building block as a Dicyclohexylamine (DCHA) salt.

- **The Problem:** Direct activation of the DCHA salt using uronium/phosphonium reagents (e.g., HATU, PyBOP) or carbodiimides (EDC, DIC) carries a high risk. The DCHA counterion can react with the activated ester to form a truncated Dicyclohexylamide byproduct, irreversibly consuming the expensive amino acid.
- **The Solution:** A biphasic acid extraction prior to coupling removes the DCHA, isolating the reactive free acid (Z-Dap(Alloc)-OH) for clean coupling.

Materials & Equipment

Reagent/Solvent	Grade/Specification	Role
Z-Dap(Alloc)-OH.DCHA	>98% Purity	Starting Material
Ethyl Acetate (EtOAc)	ACS Reagent	Organic Phase Solvent
Potassium Bisulfate (KHSO ₄)	1.0 M Aqueous Soln.	Acidic Wash Buffer (pH ~2)
Brine (NaCl)	Saturated	Drying/Phase Separation Aid
Magnesium Sulfate (MgSO ₄)	Anhydrous	Desiccant
Coupling Reagents	HATU / DIEA or EDC / HOBt	Activators
DMF / DCM	Anhydrous, Amine-free	Reaction Solvents

Protocol Phase I: Conversion to Free Acid (Desalting)

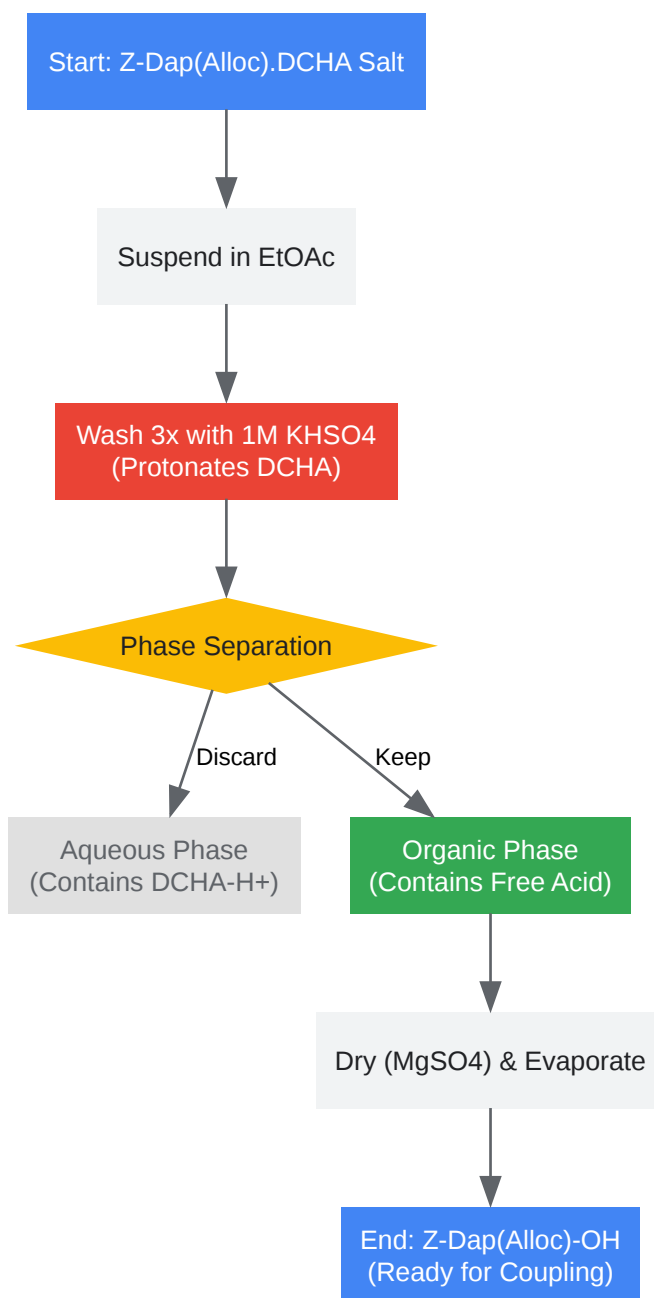
Objective: Remove the DCHA counterion to prevent side-reactions. Time: 45–60 Minutes.

Step-by-Step Methodology

- **Dissolution:**
 - Calculate the required amount of Z-Dap(Alloc)-OH.DCHA.
 - Suspend the salt in Ethyl Acetate (EtOAc) (approx. 10–15 mL per gram of salt).

- Note: The salt may not dissolve completely until the acid wash begins.
- Acid Extraction (The Critical Step):
 - Transfer the suspension to a separatory funnel.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Add 1.0 M KHSO_4 (approx. 1.2 molar equivalents relative to DCHA).
 - Shake vigorously for 2–3 minutes. The mixture should clarify as the DCHA is protonated (becoming water-soluble $\text{DCHA}\cdot\text{H}^+$) and moves to the aqueous phase, while the lipophilic Z-Dap(Alloc)-OH free acid migrates to the EtOAc layer.
- Phase Separation & Washing:
 - Drain the aqueous (bottom) layer and discard.
 - Repeat the KHSO_4 wash 2 more times to ensure complete removal of amine.
 - Wash the organic layer once with Water and once with Saturated Brine to remove excess acid.
- Drying & Isolation:
 - Collect the organic layer in an Erlenmeyer flask.
 - Add anhydrous MgSO_4 and swirl until the drying agent flows freely.
 - Filter off the solid MgSO_4 .
 - Concentrate the filtrate via rotary evaporation (C) to yield the Free Acid as a viscous oil or foam.
 - Validation: Perform a TLC ($\text{CHCl}_3/\text{MeOH}/\text{AcOH}$ 90:8:2). The Free Acid will migrate differently than the DCHA salt, and the DCHA spot (visualized by iodine or ninhydrin) should be absent.

Workflow Visualization



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Figure 1: Biphasic extraction workflow for isolating the reactive Z-Dap(Alloc)-OH free acid.

Protocol Phase II: Coupling Reaction

Objective: Form the amide bond with the target amine (Resin-bound or Solution-phase).

Recommended Reagents: HATU/DIEA is preferred for sterically hindered secondary amines; EDC/HOBt is sufficient for primary amines.

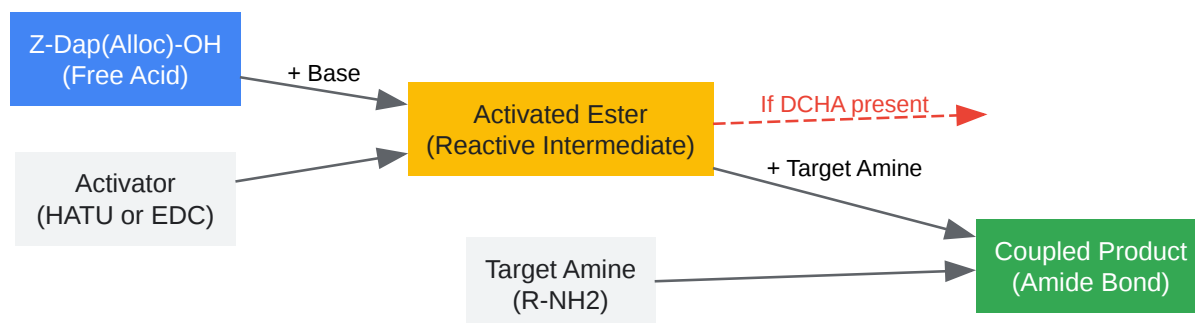
Standard Operating Procedure (Solution Phase Example)

- Preparation:
 - Dissolve the freshly prepared Z-Dap(Alloc)-OH Free Acid (1.0 equiv) in anhydrous DMF or DCM.
 - Concentration: Aim for 0.1 M – 0.2 M.
- Activation:
 - Method A (HATU - High Efficiency): Add HATU (1.0 – 1.1 equiv) and DIEA (2.0 – 3.0 equiv). Stir for 1–2 minutes to form the activated ester (OAt ester).
 - Caution: Do not let the activated ester sit for >10 mins before adding the amine to avoid racemization.
 - Method B (EDC/HOBt - Standard): Add HOBt (1.1 equiv) and EDC·HCl (1.1 equiv). Stir for 10–15 mins at

C.
- Coupling:
 - Add the Amine Component (0.9 – 1.0 equiv).
 - Allow the reaction to warm to room temperature and stir for 2–18 hours.
 - Monitoring: Check reaction progress via HPLC or TLC.
- Work-up:
 - Dilute with EtOAc.[1]
 - Wash sequentially with 5% NaHCO₃ (removes unreacted acid/HOBt), 1M KHSO₄ (removes unreacted amine), and Brine.

- o Dry and concentrate.[4][5][6]

Chemical Logic & Pathway



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Figure 2: Coupling pathway highlighting the necessity of DCHA removal to prevent competitive side reactions.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield / Extra Spot on TLC	Incomplete DCHA removal.	Repeat the acid wash step (Phase I). Ensure pH of aqueous layer is < 3.[6]
Racemization	Over-activation or excessive base.	Use HOBT or Oxyma Pure as additives.[7] Reduce pre-activation time. Keep temperature at C during activation.
Poor Solubility	Z-Dap(Alloc) is hydrophobic.	Use DMF/DCM mixtures.[3][5] If using EtOAc for extraction, ensure volume is sufficient (15 mL/g).
Gelation	Peptide aggregation.	Add chaotropic salts (LiCl) or use pseudoproline dipeptides if the chain is long.

References

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